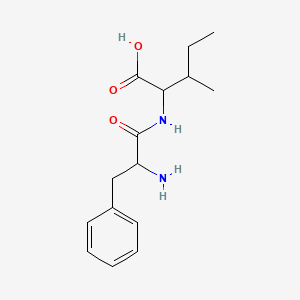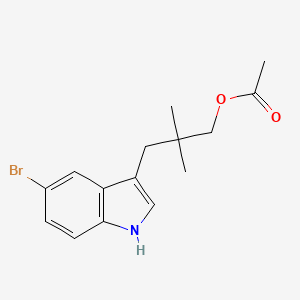
3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane (DCM). The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to facilitate the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions: 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In chemistry, 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
作用机制
The mechanism by which 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom in the indole ring can enhance the compound's binding affinity to various receptors, leading to biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or material synthesis.
相似化合物的比较
5-Bromo-1H-indole: A simpler indole derivative without the 2,2-dimethylpropyl acetate group.
2,2-Dimethylpropyl acetate: A different ester that lacks the bromo-indole moiety.
Indole-3-acetic acid: Another indole derivative with different functional groups.
Uniqueness: 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is unique due to its combination of the bromo-indole structure and the 2,2-dimethylpropyl acetate group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C15H18BrNO2 |
|---|---|
分子量 |
324.21 g/mol |
IUPAC 名称 |
[3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropyl] acetate |
InChI |
InChI=1S/C15H18BrNO2/c1-10(18)19-9-15(2,3)7-11-8-17-14-5-4-12(16)6-13(11)14/h4-6,8,17H,7,9H2,1-3H3 |
InChI 键 |
BRCDOFCLMDNAGM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC(C)(C)CC1=CNC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




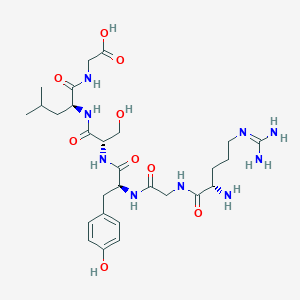
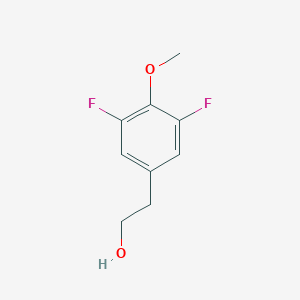
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
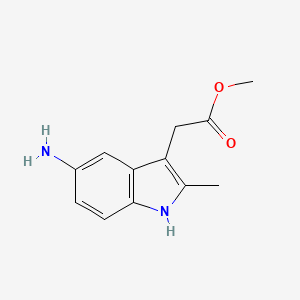
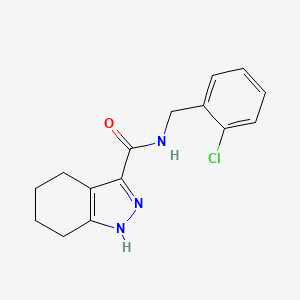
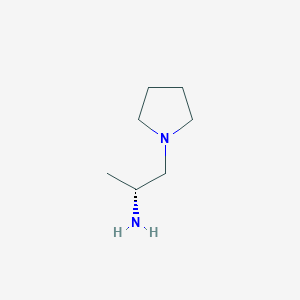
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
